4-Iodoisoxazole

CAS No.: 847490-69-1

Cat. No.: VC2270747

Molecular Formula: C3H2INO

Molecular Weight: 194.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 847490-69-1 |

|---|---|

| Molecular Formula | C3H2INO |

| Molecular Weight | 194.96 g/mol |

| IUPAC Name | 4-iodo-1,2-oxazole |

| Standard InChI | InChI=1S/C3H2INO/c4-3-1-5-6-2-3/h1-2H |

| Standard InChI Key | BKACOOKVHZFHEW-UHFFFAOYSA-N |

| SMILES | C1=C(C=NO1)I |

| Canonical SMILES | C1=C(C=NO1)I |

Introduction

Chemical Identity and Structure

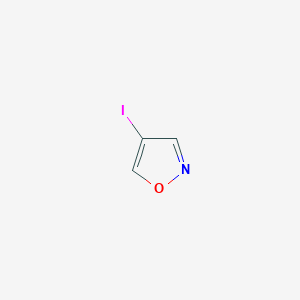

4-Iodoisoxazole, with the molecular formula C₃H₂INO, is a five-membered heterocyclic compound containing adjacent oxygen and nitrogen atoms in the ring structure, with an iodine substituent at position 4 . This compound is also known by its systematic name 4-iodo-1,2-oxazole and is registered with CAS number 847490-69-1 . The European Community (EC) Number for this compound is 892-569-4 .

The compound features the characteristic isoxazole ring, a five-membered aromatic heterocycle with adjacent oxygen and nitrogen atoms. The presence of the iodine atom at the 4-position significantly influences its reactivity and makes it particularly useful in various synthetic pathways . The iodine substituent serves as an excellent leaving group, enabling various coupling reactions that are vital in organic synthesis.

| Property | Value |

|---|---|

| Melting point | 51 °C |

| Boiling point | 239.2±35.0 °C (Predicted) |

| Density | 1.8763 (estimate) |

| Solubility | Soluble in methanol |

| Physical form | Powder to crystal |

| pKa | -2.30±0.28 (Predicted) |

| Color | Light yellow to orange |

| Sensitivity | Light sensitive |

The unsubstituted 4-iodoisoxazole would likely have somewhat different physical properties, but the reactive nature of the iodo group and the isoxazole ring system would remain consistent . Like other iodo-heterocycles, it is expected to be sensitive to light and should be stored accordingly .

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-iodoisoxazole and its derivatives typically involves the iodination of isoxazole precursors. A common approach employs N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) to introduce the iodine at the 4-position of the isoxazole ring . This method has been documented in the preparation of various 4-iodoisoxazole derivatives, particularly in the context of synthesizing compounds for pharmaceutical research.

In specific research contexts, 4-iodoisoxazoles were obtained by iodinating compounds labeled as 11a, 11c, and 11e-g using the NIS/TFA method. These iodinated products (labeled as 12a-f) were then used as intermediates for preparing 3,4-disubstituted isoxazoles . This highlights the importance of 4-iodoisoxazole compounds as versatile building blocks in complex organic synthesis pathways.

Applications in Research and Industry

Pharmaceutical Development

4-Iodoisoxazole and its derivatives serve as important intermediates in pharmaceutical synthesis. These compounds are particularly valuable in the development of anti-inflammatory and analgesic agents . The unique reactivity of the iodine substituent allows for diverse transformations, enabling the creation of complex pharmaceutical compounds.

The isoxazole moiety itself is present in various pharmaceuticals, and the iodinated variant provides a reactive handle for further modifications. This makes 4-iodoisoxazole an attractive building block for medicinal chemists seeking to create diverse compound libraries or to optimize lead compounds .

Agricultural Chemistry

In agricultural research, iodinated isoxazoles like 4-iodoisoxazole contribute to the development of effective herbicides and fungicides . These compounds can be incorporated into agrochemical formulations designed for crop protection. The isoxazole ring provides stability while the iodine substituent enables further synthetic elaboration to optimize properties such as selectivity, potency, and environmental persistence.

Material Science Applications

Researchers explore 4-iodoisoxazole derivatives for their potential in creating novel materials . These compounds can be incorporated into polymers to enhance thermal and mechanical properties. The isoxazole ring provides thermal stability, while the iodine substituent offers opportunities for cross-linking or additional functionalization to tailor material characteristics for specific applications.

Biochemical Research

4-Iodoisoxazole compounds are utilized in enzyme inhibition studies, helping researchers understand metabolic pathways and develop targeted therapies . The reactivity of these compounds can be exploited to create covalent inhibitors or probes for studying biological systems. Their relatively small size and the distinctive reactivity of the iodine substituent make them useful tools in chemical biology research.

Analytical Chemistry

Structural Relationships and Derivatives

Common Derivatives

Several derivatives of 4-iodoisoxazole have been documented in the scientific literature, with varying substituents at positions 3 and 5. Notable examples include:

-

4-Iodo-3,5-dimethylisoxazole (CAS: 10557-85-4): Features methyl groups at positions 3 and 5 .

-

4-Iodo-3-methylisoxazole-5-formaldehyde: Contains a methyl group at position 3 and a formaldehyde group at position 5 .

These derivatives share the core 4-iodoisoxazole structure but exhibit different physical properties and reactivities based on their additional substituents. The methyl groups, for instance, increase lipophilicity and affect the electronic properties of the isoxazole ring, potentially influencing reactivity in chemical transformations.

Structure-Activity Relationships

The reactivity and properties of 4-iodoisoxazole derivatives are significantly influenced by the electronic and steric effects of substituents. Generally:

-

Electron-donating groups at positions 3 and 5 can enhance the reactivity of the iodine at position 4 in certain nucleophilic substitution and coupling reactions.

-

Bulky substituents can provide steric hindrance, potentially affecting the approach of reagents and the outcome of reactions.

-

Functional groups that can participate in hydrogen bonding may influence solubility and intermolecular interactions.

These structure-activity relationships are particularly important when designing 4-iodoisoxazole derivatives for specific applications in pharmaceutical or material science research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume